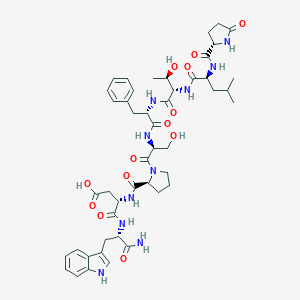
Dakh peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dakh peptide, also known as this compound, is a useful research compound. Its molecular formula is C47H62N10O13 and its molecular weight is 975.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Therapy
Dakh peptide has shown promise in cancer treatment, particularly in targeting specific cancer cell types. Recent studies have highlighted its efficacy in inducing apoptosis in tumor cells while sparing normal cells. For instance, a study demonstrated that modifications to the peptide structure could enhance its cytotoxic activity against breast cancer cells without affecting non-tumorigenic cells .
Case Study: Breast Cancer Treatment
- Peptide: this compound derivatives
- Target Cells: MCF-7 (breast cancer) and MCF-12 (non-tumorigenic)
- Findings: Enhanced cytotoxicity against cancer cells via intrinsic apoptosis pathway activation.
Metabolic Disorders
The role of this compound in regulating metabolic processes has been an area of active research. It has been linked to appetite regulation and energy homeostasis, making it a potential candidate for obesity treatment. The peptide's interaction with central appetite regulatory networks suggests it could influence weight management strategies.
Case Study: Obesity Management
- Peptide: this compound analogs
- Mechanism: Modulation of hypothalamic signaling pathways
- Outcomes: Reduction in body weight and improvement in metabolic parameters observed in preclinical models.
Antimicrobial Applications
This compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial communication systems, which can prevent the spread of infections and reduce antibiotic resistance.
Case Study: Streptococcus pneumoniae
- Peptide: this compound variants
- Target Bacteria: Streptococcus pneumoniae
- Results: Inhibition of bacterial communication leading to reduced virulence and potential for combination therapies with existing antibiotics .
Therapeutic Peptide Development
The synthesis and modification of this compound are crucial for enhancing its therapeutic potential. Techniques such as solid-phase peptide synthesis (SPPS) allow for the precise control of peptide sequences and structures, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.
Quality Control Considerations
- Manufacturing Process: Solid-phase synthesis
- Challenges: Ensuring purity and efficacy during production
- Regulatory Insights: Emphasis on quality control to mitigate safety risks associated with peptide drugs .
Research Focus Areas
- Development of more potent analogs for cancer therapy.
- Exploration of combinatorial approaches with existing treatments.
- Investigation into the long-term effects of this compound on metabolic health.
属性
CAS 编号 |
129204-82-6 |
|---|---|
分子式 |
C47H62N10O13 |
分子量 |
975.1 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI 键 |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Key on ui other cas no. |
129204-82-6 |
序列 |
XLTFSPDW |
同义词 |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















